(3-Bromo-5-chlorophenyl)boronic acid
Overview
Description
(3-Bromo-5-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C6H5BBrClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of biaryl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chlorophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where phenylboronic acid is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, it acts as a nucleophile, where the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The bromine and chlorine substituents can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- 2-Bromo-5-chlorophenylboronic acid
- 4-Bromo-3-chlorophenylboronic acid
- 3-Bromo-4-chlorophenylboronic acid
Comparison: (3-Bromo-5-chlorophenyl)boronic acid is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its reactivity and the types of products formed in chemical reactions. Compared to its isomers, it may exhibit different selectivity and efficiency in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKZHZVQNASRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681903 | |
Record name | (3-Bromo-5-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186403-17-7 | |
Record name | (3-Bromo-5-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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